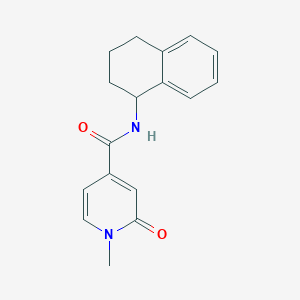
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide, also known as TPN-22, is a chemical compound that has been synthesized for scientific research purposes. It is classified as a pyridinecarboxamide and has been found to have potential therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a role in the development of various diseases. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
One of the main advantages of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide for lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the mechanism of action of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide could be further elucidated to better understand how it exerts its anti-inflammatory and anti-tumor effects.
合成法
The synthesis of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide involves several steps, including the reaction of 2-acetylpyridine with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde to form a Schiff base intermediate. This intermediate is then reduced by sodium borohydride to yield the final product, 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide. The synthesis process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been found to protect against oxidative stress-induced cell death in neuronal cells.
特性
IUPAC Name |
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-10-9-13(11-16(19)20)17(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOGTRFYZOQAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

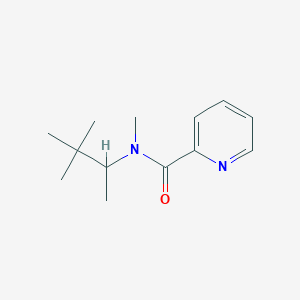
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

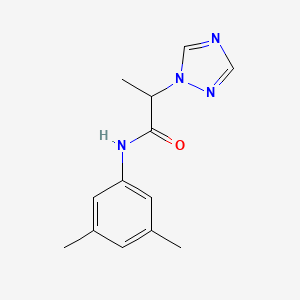

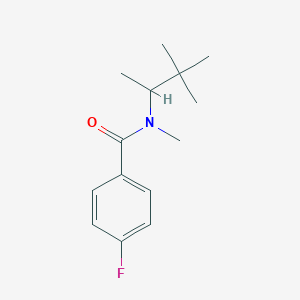
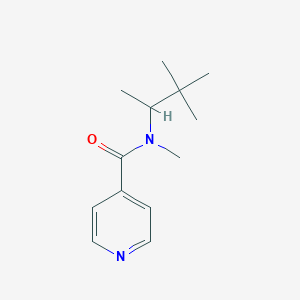

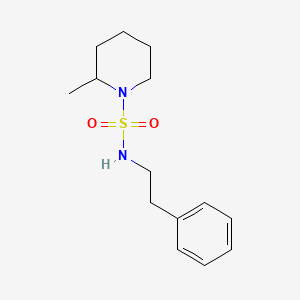
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
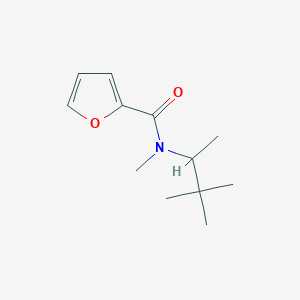
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)
